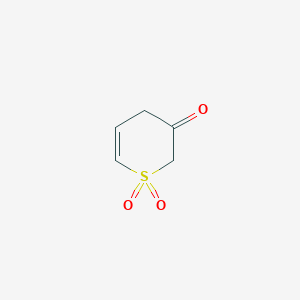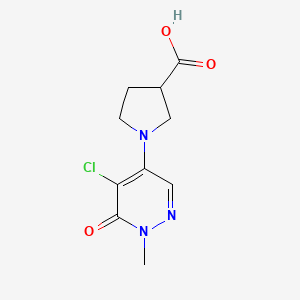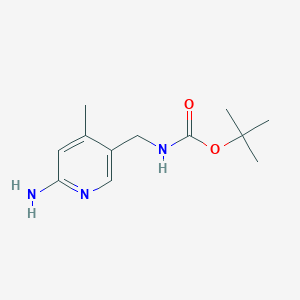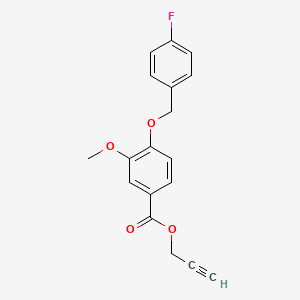![molecular formula C7H13FO B13012246 [1-(2-Fluoroethyl)cyclobutyl]methanol](/img/structure/B13012246.png)
[1-(2-Fluoroethyl)cyclobutyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Fluoroethyl)cyclobutyl]methanol: is a chemical compound with the molecular formula C7H13FO. It is a cyclobutyl derivative that contains a fluoroethyl group and a methanol moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Fluoroethyl)cyclobutyl]methanol typically involves the reaction of cyclobutylmethanol with a fluoroethylating agent under controlled conditions. One common method includes the use of fluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : [1-(2-Fluoroethyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : The compound can be reduced to form cyclobutylmethanol derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : this compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Cyclobutylmethanol derivatives.
Substitution: Various substituted cyclobutylmethanol derivatives
Aplicaciones Científicas De Investigación
Chemistry: : [1-(2-Fluoroethyl)cyclobutyl]methanol is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology: : The compound is used in biochemical studies to understand the effects of fluoroethyl groups on biological systems. It can be used as a probe to study enzyme-substrate interactions .
Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of drug candidates .
Industry: : The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .
Mecanismo De Acción
The mechanism of action of [1-(2-Fluoroethyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylmethanol: Lacks the fluoroethyl group, making it less reactive in certain chemical reactions.
[1-(2-Chloroethyl)cyclobutyl]methanol: Similar structure but with a chloroethyl group instead of a fluoroethyl group, leading to different reactivity and applications.
[1-(2-Bromoethyl)cyclobutyl]methanol: Contains a bromoethyl group, which can undergo different substitution reactions compared to the fluoroethyl group
Uniqueness
- The presence of the fluoroethyl group in [1-(2-Fluoroethyl)cyclobutyl]methanol imparts unique chemical properties, such as increased stability and reactivity in certain reactions. This makes it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H13FO |
|---|---|
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
[1-(2-fluoroethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C7H13FO/c8-5-4-7(6-9)2-1-3-7/h9H,1-6H2 |
Clave InChI |
VFFRWZZJHQOUNK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CCF)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-7-azaspiro[3.5]nonan-1-one](/img/structure/B13012163.png)


![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13012179.png)
![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13012181.png)




![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13012219.png)


![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride](/img/structure/B13012249.png)

